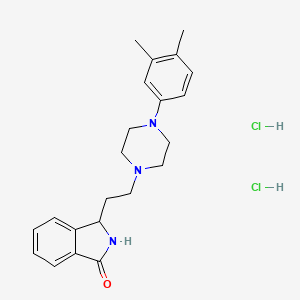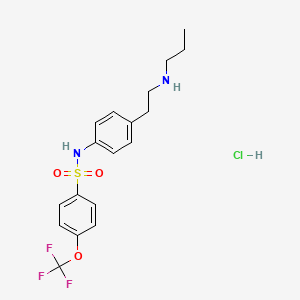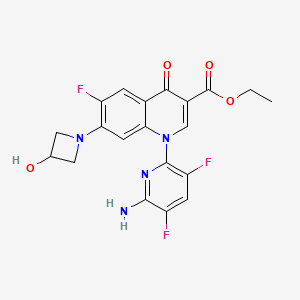
Trimethyl cyclohexane-1,2,4-tricarboxylate
Vue d'ensemble
Description
Trimethyl cyclohexane-1,2,4-tricarboxylate is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformational Studies
The synthesis and separation of cyclohexane-1,2,3-tricarboxylic acid isomers, used to study the regiospecificity and stereoselectivity in the alkylation of their trimethyl esters, have shown varying isomer compositions due to different synthetic methods (Balasubrahmanyam & Balasubramanian, 1973). Similarly, structural studies of cyclohexane-1,3,5-tricarboxylic acid derivatives have revealed conformational preferences in solution and crystalline states (Chan et al., 1991).
Mesomorphism in Liquid Crystals
Research on cyclohexane in smectic liquid crystals has demonstrated that the complexity of the molecule influences the diversity of mesomorphism, affecting the electro-optical behavior in these materials (Cowling, Buchkremer, & Goodby, 2011).
Renewable Energy Sources
The use of cyclohexane derivatives in renewable energy sources is highlighted by the synthesis of jet fuel range cycloalkane from isophorone with glycerol as a renewable hydrogen source. This synthesis process utilizes the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone, offering a potential application in blending with conventional jet fuels (Tang et al., 2017).
Plasticizer Synthesis
Plant oil-derived cyclohexane tricarboxylic acid triesters have been synthesized as potential plasticizers. These triesters, obtained from various feedstocks, exhibit promising absorption properties for PVC, presenting an alternative to traditional plasticizers (Biermann, Jungbauer, & Metzger, 2012).
Hydrolytic Stability of Oligoesters
The addition of trimethylolpropane to oligoesters composed of hexahydrophtalic anhydride and cyclohexane dicarboxylic acids has been studied to understand its effect on hydrolytic stability. This research contributes to the development of more stable polymeric materials (Soucek, Johnson, & Meemken, 2004).
Propriétés
IUPAC Name |
trimethyl cyclohexane-1,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHCATUHBNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)



![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
